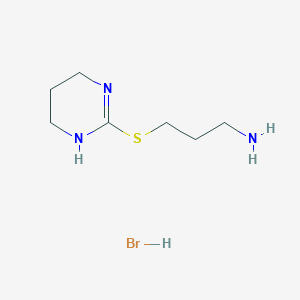

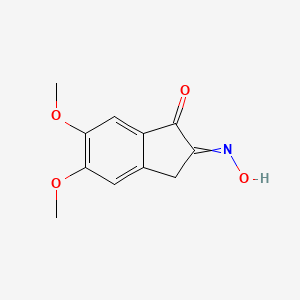

2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Vue d'ensemble

Description

Hydroxyimino compounds are a class of organic compounds that contain a hydroxyimino functional group (-N=OH). They are often used as precursors in the synthesis of other organic compounds .

Synthesis Analysis

While specific synthesis methods for “2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” are not available, hydroxyimino compounds are generally synthesized through the reaction of amines with carboxylic acids in the presence of carbodiimides . Another common method involves the nitrosation of diethyl malonate .Chemical Reactions Analysis

Hydroxyimino compounds can participate in various chemical reactions. For example, they can undergo 1,3-dipolar cycloaddition reactions to form isoxazoles .Applications De Recherche Scientifique

Application in Medicinal Chemistry

Summary of the Application

This compound belongs to a class of heterocyclic compounds that have significant importance in medicinal chemistry . These compounds are often synthesized and explored for their potential anti-inflammatory action .

Methods of Application

The synthesis of these compounds often involves the reaction of oxime derivatives with other reagents in the presence of a base .

Results or Outcomes

These compounds have shown potent anti-inflammatory action in experimental models, such as carrageenan-induced edema in rat paws .

Application in Peptide Synthesis

Summary of the Application

Derivatives of the compound have been used in solution peptide synthesis . These derivatives have been tested for reactivity in this context .

Methods of Application

The derivatives were prepared from the reaction of the oxime derivatives with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of triethylamine .

Results or Outcomes

The derivatives failed to activate the carboxyl group during the formation of peptide bonds, but gave the corresponding N-triazinyl amino acid derivatives as a major product . In the case of segment coupling of Z-Gly-Phe-OH to H-Ala-OMe.HCl, the Oxyma derivatives gave the best results compared with others .

Application in Alzheimer’s Disease Treatment

Summary of the Application

One of the 1-indanone analogs, Donepezil hydrochloride, which was confirmed by the US FDA is used for the treatment of mild to medium Alzheimer’s disease . This drug acts as an acetylcholine esterase inhibitor .

Results or Outcomes

These compounds have shown significant therapeutic effects in the treatment of Alzheimer’s disease .

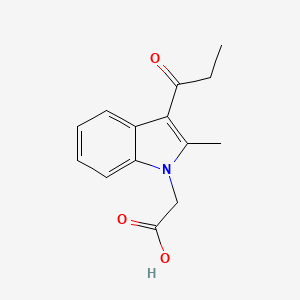

Application in Michael Addition Reaction

Summary of the Application

Derivatives of the compound have been used in Michael addition reactions . These derivatives have been tested for reactivity in this context .

Methods of Application

The derivatives were prepared from the reaction of the oxime derivatives with 2-chloro acetamide derivatives .

Results or Outcomes

The results show compounds with aliphatic amines (piperidine, N -methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .

Application in Antioxidant Activity

Summary of the Application

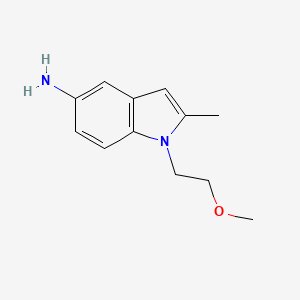

A novel N- (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been synthesized and evaluated for their antioxidant activity .

Methods of Application

These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Results or Outcomes

The synthesized compounds have shown significant antioxidant activity .

Orientations Futures

While specific future directions for “2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” are not available, research in the field of hydroxyimino compounds is ongoing. These compounds have potential applications in various fields such as medicine, energy, aerospace, and even computing and information technology .

Propriétés

IUPAC Name |

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBBGHFTZOZJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425340 | |

| Record name | 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one | |

CAS RN |

2107-85-9 | |

| Record name | 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)